2,2-diphenylpent-4-enenitrile
Description
Structural Classification and Nomenclature in Context of α,α-Diaryl Nitriles and Unsaturated Frameworks
α,α-Diaryl Nitrile Component: The core of the molecule is a diphenylacetonitrile (B117805) moiety. wikipedia.orgmedchemexpress.com This places it in the class of α,α-diaryl nitriles, where the carbon atom alpha to the cyano group is bonded to two aryl substituents. The presence of two bulky phenyl groups on the same carbon atom creates significant steric hindrance, which influences the molecule's reactivity. The nitrile group itself is linear, reflecting the sp hybridization of the carbon and nitrogen atoms involved in the triple bond. fiveable.me
Unsaturated Framework: The molecule is built upon a five-carbon chain with a nitrile group at one end and a double bond at the other, specifically a terminal alkene (or alpha-olefin). cpchem.com Terminal alkenes are distinguished by a double bond at the primary or alpha (1-) position of a carbon chain. britannica.com This feature is a key site for a wide range of chemical reactions. organic-chemistry.orglibretexts.org
IUPAC Nomenclature: According to the International Union of Pure and Applied Chemistry (IUPAC) rules, nitriles are named by identifying the longest carbon chain that includes the carbon of the cyano (-C≡N) group. fiveable.melibretexts.org This chain forms the parent name. For 2,2-diphenylpent-4-enenitrile:
The longest chain containing the nitrile carbon has five carbons, so the parent name is derived from pentane.
The suffix "-nitrile" is added to the alkane name, giving "pentanenitrile". The nitrile carbon is designated as carbon-1. pressbooks.pub
A double bond is present between carbon-4 and carbon-5, indicated by the "-en-" infix and the locant "4-", leading to "pent-4-enenitrile".
Two phenyl groups are attached to carbon-2, which are named as "diphenyl" substituents with the locant "2,2-".
Combining these elements gives the systematic IUPAC name: This compound .
Table 1: Structural and Nomenclature Breakdown of this compound
| Feature | Description |
| Parent Chain | Pentanenitrile |
| Primary Functional Group | Nitrile (-C≡N) at C1 |
| Secondary Functional Group | Alkene (-C=C-) at C4 |
| Substituents | Two Phenyl groups at C2 |
| IUPAC Name | This compound |
| Structural Class | α,α-Diaryl Nitrile, Terminal Alkene |
Strategic Importance as a Molecular Framework and Synthetic Precursor
The bifunctional nature of this compound, possessing both a sterically hindered nitrile and a reactive terminal alkene, makes it a potentially valuable molecular framework and a versatile precursor in organic synthesis.
The diphenylacetonitrile core is a well-established pharmacophore and a key intermediate in the synthesis of numerous pharmaceuticals. wikipedia.org Compounds containing this framework are found in various drug classes, including opioid analgesics, antispasmodics, and antiarrhythmics. wikipedia.org The nitrile group can be hydrolyzed to form amides and carboxylic acids, or reduced to primary amines, providing pathways to a variety of other functional groups. researchgate.net
The terminal alkene, or alpha-olefin, at the other end of the molecule offers a distinct site for chemical modification. cpchem.com Terminal alkenes are fundamental building blocks in the chemical industry, used as comonomers in polymerization and as starting materials for the synthesis of plasticizers, lubricants, and detergents. cpchem.comquimidroga.com The accessible double bond is susceptible to a wide array of reactions, including:
Electrophilic additions : Reactions with electrophiles across the double bond. fiveable.melibretexts.org
Hydroformylation : The addition of a formyl group and a hydrogen atom, leading to aldehydes.
Wacker oxidation : Oxidation to a methyl ketone. oup.com
Olefin metathesis : A reaction that allows for the redistribution of alkene fragments. britannica.com
Polymerization : Formation of long-chain polymers. britannica.com
The combination of these two reactive centers in one molecule suggests that this compound could serve as a valuable linker or building block in the synthesis of complex molecules, allowing for sequential or orthogonal functionalization at either the nitrile or the alkene end.
Historical Development of Research on Related Aryl-Substituted Nitriles and Terminal Alkenes
The scientific foundation for a molecule like this compound rests on centuries of research into its core functional groups.
Aryl-Substituted Nitriles: The history of nitriles dates back to 1782, with the first synthesis of hydrogen cyanide. chemistrysteps.com The first aryl nitrile, benzonitrile, was prepared in 1832. chemistrysteps.com The development of synthetic methods for nitriles progressed throughout the 19th and 20th centuries with key reactions such as the Sandmeyer and Rosenmund-von Braun reactions becoming staples for the synthesis of aromatic nitriles. researchgate.netscribd.com More recent advancements have focused on transition-metal-catalyzed cyanation reactions, which offer milder conditions and broader substrate scopes. researchgate.netrsc.orgorganic-chemistry.org The synthesis of diphenylacetonitrile itself was reported in the early 20th century, and its utility as a synthetic intermediate was quickly established. wikipedia.org
Terminal Alkenes: Research into alkenes, or olefins, also has a rich history. Early production methods in the 20th century involved the thermal cracking of petroleum to produce gasoline. britannica.com The strategic importance of terminal alkenes (alpha-olefins) grew significantly with the development of polymerization technologies. In the 1970s, processes like the Shell higher olefin process (SHOP) were developed to produce linear alpha-olefins on an industrial scale through ethylene oligomerization and olefin metathesis. britannica.com These developments transformed alpha-olefins from byproducts into essential, on-purpose chemical feedstocks for a vast range of products. axens.net The continuous development of new catalytic systems has further expanded the synthetic utility of terminal alkenes. organic-chemistry.orgoup.comorganic-chemistry.org
Table 2: Key Historical Milestones in Nitrile and Alkene Chemistry
| Year | Milestone | Field |
| 1782 | First synthesis of hydrogen cyanide | Nitrile Chemistry |
| 1832 | Preparation of benzonitrile, the first aryl nitrile | Nitrile Chemistry |
| Early 20th Century | Development of thermal cracking of petroleum to produce olefins | Alkene Chemistry |
| 1970s | Development of the Shell higher olefin process (SHOP) for linear alpha-olefins | Alkene Chemistry |
| Late 20th/Early 21st Century | Advancement of transition-metal-catalyzed cyanation reactions | Nitrile Chemistry |
Structure
3D Structure
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2,2-diphenylpent-4-enenitrile |
InChI |
InChI=1S/C17H15N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12H,1,13H2 |
InChI Key |
FGMBSKDBJUARKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Diphenylpent 4 Enenitrile and Analogues
Alkylation Approaches to α,α-Diphenylnitriles
A primary and well-established method for synthesizing 2,2-diphenylpent-4-enenitrile involves the C-alkylation of diphenylacetonitrile (B117805). This approach leverages the acidity of the α-proton, which can be removed by a suitable base to generate a resonance-stabilized carbanion.
The core of this synthetic strategy is a two-step process occurring in a single pot: deprotonation followed by nucleophilic substitution. Diphenylacetonitrile is treated with a base to form the diphenylacetonitrile anion. google.com This anion then acts as a nucleophile, attacking an allylic halide, such as allyl bromide or allyl chloride, in an SN2 reaction to form the desired this compound.
The generation of the nucleophilic carbanion is crucial. Strong bases like sodium amide (NaNH₂), sodium hydride (NaH), and potassium tert-butoxide are often employed to ensure complete deprotonation. mdma.charkat-usa.org The reaction is typically conducted in an anhydrous aprotic solvent to prevent the protonation of the highly reactive carbanion. mdma.ch
Phase-transfer catalysis (PTC) offers a versatile alternative for this alkylation. crdeepjournal.org In this method, the reaction can be carried out in a two-phase system (e.g., organic-aqueous). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, facilitates the transfer of the base (e.g., hydroxide (B78521) ion) from the aqueous phase to the organic phase or the nitrile anion from the organic phase to the aqueous interface, enabling the reaction with the alkyl halide. crdeepjournal.orgresearchgate.net This technique can avoid the need for strictly anhydrous conditions and expensive anhydrous solvents. researchgate.net
The efficiency and yield of the alkylation of diphenylacetonitrile are highly dependent on the specific reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the allyl electrophile.
Base and Solvent Selection: The combination of base and solvent is critical. Strong bases like sodium hydride are effective in solvents such as tetrahydrofuran (B95107) (THF) or dioxane. mdma.ch A study on the synthesis of a related compound, 4-oxo-2,2-diphenylvaleronitrile, found that using potassium tert-butoxide or NaH in N,N-dimethylformamide (DMF) effectively deprotonated diphenylacetonitrile. arkat-usa.org In phase-transfer catalysis, concentrated aqueous sodium hydroxide can be used with an organic solvent like dimethyl sulfoxide (B87167) (DMSO), which not only acts as a solvent but can also promote the reaction. mdma.chgoogle.com Research into the alkylation of active methylene (B1212753) compounds in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) using potassium hydroxide (KOH) as the base has shown this to be a greener alternative. For the synthesis of this compound (referred to as 7c in the study), dissolving diphenylacetonitrile in [bmim][PF6] with allyl bromide and KOH at 70°C for 50 minutes resulted in a 90% yield. isca.me
Reagent and Temperature Control: The reactivity of the allylic halide (Allyl-X) follows the expected trend I > Br > Cl. For instance, in the synthesis of 4-oxo-2,2-diphenylvaleronitrile, bromoacetone (B165879) and in situ prepared iodoacetone (B1206111) gave significantly higher yields (70-71%) compared to chloroacetone (B47974) (16%). arkat-usa.org Temperature also plays a vital role. While some reactions proceed well at room temperature, others require heating to achieve a reasonable reaction rate and yield. google.commdma.ch For example, the synthesis of methadone intermediates via diphenylacetonitrile alkylation was optimized at 75° ± 5°C. google.com
The following interactive table summarizes various conditions used for the alkylation of diphenylacetonitrile with different electrophiles, illustrating the impact of reaction parameters on product yield.
| Substrate | Electrophile | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diphenylacetonitrile | Allyl bromide | KOH | [bmim][PF6] | - | 70 | 0.83 | 90 | isca.me |
| Diphenylacetonitrile | 1-dimethylamino-2-chloropropane | NaOH | DMSO/H₂O | Dibenzo-18-crown-6 | 45 | 2 | 85 | mdma.ch |
| Diphenylacetonitrile | 1-dimethylamino-2-chloropropane | NaNH₂ | Benzene | - | 80 | 2.5 | 83 | mdma.ch |
| Diphenylacetonitrile | 1-dimethylamino-2-chloropropane | NaH | THF | - | 65 | 2.5 | 83 | mdma.ch |
| Diphenylacetonitrile | Bromoacetone | K-tert-butoxide | DMF | - | - | - | 71 | arkat-usa.org |
| Diphenylacetonitrile | Chloroacetone | K-tert-butoxide | DMF | - | - | - | 16 | arkat-usa.org |
Alternative Synthetic Routes to the this compound Scaffold
While direct alkylation is the most common method, other strategies can be envisioned for constructing the this compound framework. One such potential, though less direct, route involves the reductive coupling of α,β-unsaturated nitriles. This approach uses hydrogen transfer catalysis to generate nitrile anion equivalents from α,β-unsaturated nitriles, which can then be intercepted by electrophiles. umich.edu Although not specifically demonstrated for this compound, this methodology presents a novel strategy for creating α-functionalized nitriles.
Another alternative involves a double allylic defluorinative alkylation. In a reported study, phenylacetonitrile (B145931) was reacted with (trifluoromethyl)alkenes in the presence of a strong base (t-BuOLi) to construct all-carbon quaternary centers. rsc.org This type of reaction, where a nucleophile adds to an activated alkene, could theoretically be adapted to form the desired scaffold, though it represents a more complex and less direct pathway than standard alkylation.
Catalytic Strategies in Diaryl Nitrile Synthesis and Functionalization
Modern organic synthesis increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. For the synthesis of diaryl nitriles, several catalytic strategies are relevant.
Transition-metal catalysis is a powerful tool. For instance, platinum-based heterogeneous catalysts have been shown to be effective for the aerobic oxidative coupling of benzylic alcohols and ammonia (B1221849) to produce aromatic nitriles. nih.gov While this method synthesizes aromatic nitriles rather than α,α-diaryl nitriles, the principles of catalytic C-N bond formation are pertinent.
Furthermore, catalytic functionalization of the nitrile group or adjacent positions represents an important synthetic direction. The nitrile group itself can participate in various catalytic cycloaddition reactions to form heterocyclic structures. researchgate.net The generation of nitrile anions can also be achieved catalytically. For example, hydrogen transfer catalysis can produce nitrile anion equivalents from α,β-unsaturated nitriles, which can then be trapped, offering a catalytic alternative to stoichiometric deprotonation. umich.edu
Electrochemical methods also offer a promising, metal-free catalytic strategy. An electrochemical [2+2+2] annulation of alkynes with nitriles has been developed to synthesize substituted pyridines, demonstrating a novel activation of the nitrile moiety. chemrxiv.org
Mechanistic Studies and Reactivity Profiles of 2,2 Diphenylpent 4 Enenitrile
Reductive Transformations and Decyanation Pathways
The reduction of α-aryl nitriles is a pivotal transformation in organic synthesis, often presenting a competition between the expected reduction of the nitrile to a primary amine and an alternative pathway involving the cleavage of the C-CN bond, known as reductive decyanation. researchgate.net The compound 2,2-diphenylpent-4-enenitrile serves as an interesting case study in this regard, exhibiting a propensity for both reaction pathways depending on the specific conditions and the stability of the intermediates formed.
Detailed Mechanistic Analysis of Lithium Aluminum Hydride Mediated Reductions
The reaction of this compound with lithium aluminum hydride (LiAlH₄) is not straightforward, leading to a mixture of products derived from two competing mechanistic pathways: standard reduction and reductive decyanation. researchgate.net
The conventional pathway for the reduction of nitriles by LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the cyano group. chemistrysteps.comlibretexts.org This initial attack forms an intermediate imine salt. chemistrysteps.com A second hydride transfer to this imine intermediate then occurs, yielding a dianion which, upon aqueous workup, is protonated to furnish the corresponding primary amine, 2,2-diphenylpent-4-en-1-amine. libretexts.org
Standard Reduction Pathway:
First Hydride Addition: The reaction commences with the nucleophilic attack of a hydride from LiAlH₄ on the nitrile carbon, breaking the C≡N pi bond and forming an imine anion complexed to aluminum. chemistrysteps.com
Second Hydride Addition: The intermediate imine salt is still electrophilic enough to accept a second hydride ion, leading to a dianion intermediate. libretexts.org
Protonation: Aqueous workup protonates the nitrogen atom, yielding the final primary amine product. libretexts.org
However, studies on this compound and structurally similar compounds have shown that reductive decyanation can be a significant, and sometimes predominant, competing pathway. researchgate.netresearchgate.net In this process, the nitrile group is completely removed and replaced with a hydrogen atom, yielding 1,1-diphenylpent-4-ene.
Reductive Decyanation Pathway (Addition-Elimination):
An addition-elimination mechanism has been proposed for the LiAlH₄-promoted decyanation of related α,α-diphenyl nitriles. beilstein-journals.orgnih.gov
Hydride Addition: Similar to the standard reduction, the mechanism begins with the addition of a hydride to the cyano carbon, forming an imine salt intermediate. researchgate.net
C–C Bond Fragmentation: Instead of accepting a second hydride, this intermediate undergoes fragmentation. The crucial carbon-carbon bond between the quaternary carbon and the cyano group cleaves, eliminating a cyanide complex. arkat-usa.org This step is driven by the formation of a stable carbanion at the α-position. beilstein-journals.orgnih.gov
Protonation: The resulting diphenyl-stabilized carbanion is then protonated during workup to give the decyanated hydrocarbon product. beilstein-journals.org
Early research indicated that decyanation is significantly favored over simple reduction for this compound. researchgate.netresearchgate.net Conversely, a later review article mentioned that no decyanation was observed for this specific compound under certain conditions, suggesting that the reaction outcome is highly sensitive to factors such as solvent and temperature. arkat-usa.org For the related 2,2-diphenylpropionitrile (B1294319), decyanation was observed in the polar solvent tetrahydrofuran (B95107) (THF) but not in diethyl ether (Et₂O), underscoring the critical role of the reaction medium. arkat-usa.org
Table 1: Products of Lithium Aluminum Hydride Reaction with this compound
| Pathway | Product | Result |
|---|---|---|
| Standard Reduction | 2,2-Diphenylpent-4-en-1-amine | Formation of the primary amine via two hydride additions. |
Investigation of Stabilized Carbanion Intermediates in Decyanation Processes
The key to understanding the prevalence of the decyanation pathway lies in the stability of the carbanion intermediate formed upon C-CN bond cleavage. beilstein-journals.org The mechanism for reductive decyanation typically involves the formation of a radical anion which fragments into a cyanide ion and a radical; this radical is then rapidly reduced to a stabilized carbanion before being protonated. beilstein-journals.org
In the case of this compound, the fragmentation of the imine salt intermediate generates a carbanion at a carbon atom bearing two phenyl groups. This α,α-diphenyl carbanion is highly stabilized through resonance, as the negative charge can be delocalized over both aromatic rings. This extensive delocalization provides a strong thermodynamic driving force for the fragmentation step, making the decyanation pathway kinetically competitive with the standard reduction pathway. beilstein-journals.orgnih.gov
It has been concluded that decyanation is most significant for nitriles that can generate highly stabilized carbanions through an addition-elimination process. arkat-usa.org The phenyl groups are instrumental in favoring the C–C bond cleavage by stabilizing the incipient negative charge on the carbon adjacent to the cyano group. beilstein-journals.orgnih.gov
Reactivity of the Nitrile Functionality
The cyano group (C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. savemyexams.comlibretexts.org This electronic structure dictates its reactivity, primarily towards nucleophilic addition and cycloaddition reactions.
Nucleophilic Addition Reactions to the Cyano Group and Subsequent Transformations
The fundamental reaction of the nitrile group is the nucleophilic addition across the C≡N triple bond. libretexts.org A wide range of nucleophiles can attack the electrophilic carbon, leading to an imine anion intermediate which can then undergo further transformations. geeksforgeeks.org
Addition of Hydrides: As discussed in section 3.1.1, this is a primary reaction of this compound. The addition of a hydride nucleophile from LiAlH₄ forms an imine anion. chemistrysteps.com This intermediate is at a crucial branch point: it can either be reduced further to an amine or fragment to yield a decyanated product. researchgate.netlibretexts.org
Addition of Organometallic Reagents: While specific studies on this compound are not detailed in the provided sources, the general reactivity of nitriles suggests that organometallic reagents like Grignard (RMgX) or organolithium (RLi) compounds would add to the nitrile carbon. The resulting imine anion, upon acidic hydrolysis, would yield a ketone. This provides a standard synthetic route from nitriles to ketones.
Addition of Other Nucleophiles: Other nucleophiles, such as cyanide itself (in cyanohydrin formation) or amines, can also add to nitriles, often under acidic or basic catalysis. libretexts.orgmsu.edu For instance, the acid-catalyzed addition of an amine to a nitrile can lead to the formation of amidines after rearrangement. The reaction of an aldehyde or ketone with a cyanide source generates a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. libretexts.orgchemguide.co.uk
The subsequent transformation of the initially formed imine anion is highly dependent on the nature of the nucleophile and the stability of the attached groups. For this compound, the presence of the two phenyl groups makes the C-CN bond susceptible to cleavage after the initial nucleophilic attack, as seen in the decyanation pathway. arkat-usa.org
Intramolecular and Intermolecular Cycloaddition Chemistry Involving the Nitrile Moiety
The nitrile group can participate as a 2π component in various cycloaddition reactions, offering pathways to construct heterocyclic systems. researchgate.net Similarly, the terminal alkene in this compound can act as a dienophile or dipolarophile. While specific cycloaddition studies involving this compound are not prominent in the surveyed literature, its potential for such reactions can be inferred from general principles.
[3+2] Cycloadditions: Nitriles are known to react with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocycles. For example, reaction with an azide (B81097) would yield a tetrazole ring.
[4+2] Cycloadditions (Diels-Alder Reactions): The nitrile group can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups, reacting with a 1,3-diene to form a six-membered dihydropyridine (B1217469) ring. mdpi.com More commonly, the terminal alkene of this compound could serve as the dienophile, reacting with a diene to form a cyclohexene (B86901) derivative. mdpi.com
Intramolecular Cycloadditions: The presence of both a nitrile and an alkene in the same molecule opens up the possibility of intramolecular cycloadditions. For instance, if the nitrile were converted to a nitrile oxide in situ, an intramolecular [3+2] cycloaddition with the pentenyl double bond could potentially form a bicyclic isoxazoline (B3343090) system. researchgate.net Similarly, an intramolecular Diels-Alder reaction could be envisioned if the structure contained a conjugated diene system. Mechanistic studies on the intramolecular [4+2] cycloaddition of conjugated enynes suggest that such reactions can proceed through concerted or stepwise mechanisms involving highly reactive intermediates. mit.edu
The stereochemistry of cycloaddition reactions is governed by orbital symmetry rules, with thermal and photochemical reactions often proceeding via different geometric pathways (suprafacial vs. antarafacial). libretexts.org While the potential for these reactions exists, dedicated studies are required to explore the specific cycloaddition chemistry of this compound.
Reactivity of the Alkenyl Moiety
The pent-4-ene unit in this compound is a key site for chemical modifications, enabling the construction of various cyclic structures and the introduction of new functionalities through addition reactions.
Intramolecular Cyclization Reactions (e.g., Oxyamination, Halocyclization)
While direct studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of closely related derivatives demonstrates the propensity of the pent-4-enyl system to undergo such transformations. For instance, the corresponding amine and carboxylic acid derivatives serve as excellent precursors for intramolecular cyclization.
A study on the synthesis of functionalized pyrrolidines involved the reduction of this compound to its corresponding amine, 2,2-diphenylpent-4-en-1-amine. cardiff.ac.uk This amine was subsequently converted into a tosylurea derivative, which then underwent an intramolecular oxyamination reaction mediated by a hypervalent iodine reagent. cardiff.ac.uk The reaction, when treated with [bis(trifluoroacetoxy)iodo]benzene, yielded a mixture of the oxyamination and diamination products. However, the addition of silyl (B83357) triflates like TBDMSOTf significantly favored the formation of the isourea product resulting from oxyamination. cardiff.ac.uk
Table 1: Intramolecular Oxyamination of a 2,2-Diphenylpent-4-enyl Derivative cardiff.ac.uk
| Entry | Oxidant | Additive | Product(s) | Observations |
| 1 | PhI(OCOCF₃)₂ | - | Oxyamination & Diamination | Equimolar ratio, slow reaction |
| 2 | PhI(OAc)₂ | (PhSe)₂ (cat.) | Oxyamination & Diamination | Slow reaction |
| 3 | PhI(OAc)₂ | TBDMSOTf | Isourea (Oxyamination) | Major product, complete conversion |
| 4 | PhI(OCOCF₃)₂ | TBDMSOTf | Isourea (Oxyamination) | Major product, complete conversion |
Furthermore, the feasibility of intramolecular halocyclization within this structural framework has been demonstrated with related substrates. The hypervalent iodine-mediated chloroetherification of 2,2-diphenyl-4-penten-1-ol and the chlorolactonization of 2,2-diphenylpent-4-enoic acid have been reported. nih.gov These reactions proceed via the activation of the double bond by an electrophilic halogen source, followed by the intramolecular attack of the oxygen nucleophile to form a five-membered heterocyclic ring. nih.govresearchgate.net This suggests that the alkenyl moiety in this compound is susceptible to similar electrophile-induced cyclization pathways, although the nucleophilicity of the nitrile group itself is generally low.
Stereochemical Outcomes and Selectivity in Alkene Transformations
The stereochemical outcomes of reactions involving the alkenyl moiety are crucial for the synthesis of complex molecules with defined three-dimensional structures. In the context of intramolecular cyclizations, the formation of new stereocenters is often governed by the geometry of the transition state.
For intramolecular reactions, the stereoselectivity is influenced by the relative orientation of the reacting groups in the cyclization transition state. inflibnet.ac.inchemistrysteps.com In many radical and cationic cyclizations, there is a kinetic preference for the formation of five-membered rings over six-membered rings (exo versus endo cyclization). libretexts.org The stereochemistry of the newly formed ring junctions and substituents is dictated by the most stable chair-like or boat-like transition state, which minimizes steric interactions.
While specific data on the stereoselectivity of alkene transformations for this compound itself is scarce, general principles of stereoselective reactions on alkenes apply. For instance, in halocyclizations of similar systems, the reaction often proceeds via an anti-addition mechanism, where the electrophile and the nucleophile add to opposite faces of the double bond. nih.gov The stereochemistry of the starting material can thus directly influence the stereochemistry of the product in what is known as a stereospecific reaction. inflibnet.ac.in
Electrophilic and Radical Additions to the Pent-4-ene Unit
The terminal double bond of this compound is expected to undergo typical electrophilic and radical addition reactions characteristic of alkenes. savemyexams.comsavemyexams.com
Electrophilic Addition: In the presence of electrophiles (E⁺), the electron-rich double bond can be attacked to form a carbocation intermediate. libretexts.org For a terminal alkene like the pent-4-ene unit, the addition of an electrophile would lead to the formation of a secondary carbocation at the C-4 position. This carbocation is more stable than the primary carbocation that would be formed at the C-5 position. Subsequent attack by a nucleophile (Nu⁻) would yield the corresponding addition product. Common electrophilic additions include hydrohalogenation (with H-X), hydration (with H₂O/H⁺), and halogenation (with X₂). savemyexams.comlibretexts.org
Radical Addition: Free radical addition to the pent-4-ene moiety can also occur. libretexts.org This type of reaction is typically initiated by a radical species (R•) and proceeds via a chain mechanism. The initiating radical adds to the less substituted carbon of the double bond (C-5) to generate a more stable secondary radical at C-4. This intermediate radical can then react with a hydrogen donor or another molecule to propagate the chain and form the final product. Radical additions, such as the addition of HBr in the presence of peroxides or the addition of thiols, are common examples. rsc.org
Rearrangement Processes and Fragmentation Reactions Involving the Diphenyl-Substituted Carbon Center
The quaternary carbon atom bearing two phenyl groups and a nitrile group is a sterically hindered and electronically significant center. Its behavior under various reaction conditions, particularly concerning rearrangement and fragmentation, is of mechanistic interest.
One of the key reactions studied in this context is the reduction with metal hydrides. It has been shown that the reaction of this compound with lithium aluminium hydride (LiAlH₄) leads to the reduction of the nitrile group to a primary amine (2,2-diphenylpent-4-en-1-amine) rather than undergoing reductive decyanation (loss of the cyanide group). researchgate.netpublish.csiro.auresearchgate.net This is in contrast to other nitriles, such as 9-allylfluorene-9-carbonitrile, where decyanation is a major pathway. publish.csiro.au The resistance to decyanation suggests a high stability of the C-C bond between the quaternary carbon and the nitrile group under these conditions, and that the formation of a diphenyl-stabilized carbanion via elimination after hydride addition is not a favored pathway for this specific substrate. publish.csiro.au
Fragmentation reactions of this compound can be predicted based on mass spectrometry principles. libretexts.orgmsu.edu Upon electron ionization, the molecular ion would be formed. The fragmentation pattern is likely to be dominated by cleavages that lead to stable fragments.
Predicted Fragmentation Pathways in Mass Spectrometry:
| Fragment (m/z) | Proposed Structure/Origin |
| M-15 | Loss of a methyl radical (unlikely as a primary fragmentation) |
| M-41 | Loss of an allyl radical (CH₂=CH-CH₂•), leading to a stable diphenylacetonitrile (B117805) cation |
| 165 | Tropylium ion ([C₇H₇]⁺) or related phenyl-containing fragments are common in compounds with multiple phenyl groups. A [Ph₂C]⁺ fragment is also possible. |
| 91 | Tropylium ion ([C₇H₇]⁺) from rearrangement and cleavage of a phenyl group. |
The most characteristic fragmentation would likely involve the cleavage of the bond between C2 and C3, leading to the loss of an allyl radical and the formation of the highly stabilized diphenylacetonitrile cation. Rearrangements such as the McLafferty rearrangement are not applicable in their classic form due to the lack of a gamma-hydrogen relative to a carbonyl group, but other intramolecular rearrangements could influence the fragmentation pattern. miamioh.edu
Advanced Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2,2-diphenylpent-4-enenitrile, both ¹H and ¹³C NMR, along with two-dimensional NMR methods, offer a comprehensive picture of its molecular framework.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for its distinct proton environments. rsc.org The aromatic protons of the two phenyl groups appear as a multiplet in the range of δ 7.33 ppm, integrating to 10 hydrogens. rsc.org The vinylic protons of the allyl group exhibit a complex multiplet pattern. The internal vinylic proton (CH=CH₂) resonates as a multiplet around δ 5.70 ppm. rsc.org The terminal vinylic protons (=CH₂) appear as a multiplet at approximately δ 5.17 ppm. rsc.org The aliphatic protons of the methylene (B1212753) group adjacent to the double bond (=CHCH₂) are observed as a doublet at δ 3.12 ppm with a coupling constant (³JH,H) of 7.0 Hz, indicating coupling to the adjacent vinylic proton. rsc.org
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aryl-H | 7.33 | m | 10H | - |
| CH=CH₂ | 5.70 | m | 1H | - |
| CH=CH₂ | 5.17 | m | 2H | - |
Note: Data sourced from a ¹H NMR spectrum recorded at 400 MHz in CDCl₃. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. wikipedia.org In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. rsc.org The nitrile carbon (CN) gives a signal at δ 121.9 ppm. rsc.org The quaternary carbon to which the two phenyl groups are attached (CPh₂) resonates at δ 51.7 ppm. rsc.org The aromatic carbons show a series of peaks at δ 127.0, 127.9, and 128.8 ppm, with the ipso-carbon appearing at δ 139.7 ppm. rsc.org The vinylic carbons are found at δ 131.7 (CH=CH₂) and δ 120.4 (CH=CH₂). rsc.org The aliphatic methylene carbon (=CHCH₂) has a chemical shift of δ 43.9 ppm. rsc.org
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| CPh₂ (ipso-Aryl) | 139.7 |
| CH=CH₂ | 131.7 |
| Aryl | 128.8 |
| Aryl | 127.9 |
| Aryl | 127.0 |
| CN | 121.9 |
| CH=CH₂ | 120.4 |
| CPh₂ | 51.7 |
Note: Data sourced from a ¹³C NMR spectrum recorded at 100.6 MHz in CDCl₃. rsc.org
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra. huji.ac.ilepfl.ch
COSY (Correlation Spectroscopy) would show correlations between coupled protons. For instance, a cross-peak would be expected between the multiplet at δ 5.70 ppm (CH=CH₂) and the signals at δ 5.17 ppm (=CH₂) and δ 3.12 ppm (=CHCH₂), confirming the connectivity within the allyl group. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. epfl.ch This would show cross-peaks between the proton signal at δ 7.33 ppm and the carbon signals at δ 127.0, 127.9, and 128.8 ppm. It would also link the vinylic proton signals at δ 5.70 and 5.17 ppm to their respective carbon signals at δ 131.7 and 120.4 ppm, and the aliphatic proton signal at δ 3.12 ppm to the carbon at δ 43.9 ppm. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. epfl.ch This would be crucial for identifying the quaternary carbon (CPh₂) at δ 51.7 ppm through its correlation with the aromatic protons and the methylene protons. It would also confirm the position of the nitrile group by showing a correlation between the methylene protons and the nitrile carbon at δ 121.9 ppm. epfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. huji.ac.il This could reveal through-space interactions between the phenyl protons and the aliphatic methylene protons, helping to define the molecule's preferred conformation in solution.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups (e.g., nitrile, alkene, aromatic)
FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. utdallas.edu The FT-IR spectrum of this compound would exhibit several key absorption bands. The nitrile group (C≡N) stretch is expected to appear as a sharp, medium-intensity band around 2200-2300 cm⁻¹. specac.com The C=C stretching vibration of the alkene group would be observed in the region of 1640-1680 cm⁻¹. libretexts.org The aromatic C=C stretching vibrations from the phenyl rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The stretching vibrations for sp² C-H bonds (aromatic and vinylic) are expected above 3000 cm⁻¹, while the sp³ C-H stretch of the methylene group would appear just below 3000 cm⁻¹. libretexts.org
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2200-2300 |
| Alkene (C=C) | Stretch | 1640-1680 |
| Aromatic (C=C) | Stretch | 1450-1600 |
| Aromatic/Vinylic (sp² C-H) | Stretch | > 3000 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental composition. gcms.cz For this compound (C₁₇H₁₅N), the calculated exact mass is 233.1204. HRMS analysis would confirm this with high accuracy. The mass spectrum also reveals fragmentation patterns that can help in structural elucidation. docbrown.info A study using Fast Atom Bombardment (FAB) mass spectrometry showed a prominent peak at m/z = 234, corresponding to the protonated molecule [M+H]⁺. rsc.org A significant fragment ion was observed at m/z = 207, resulting from the loss of a cyanide radical ([M-CN]⁺), which is a characteristic fragmentation for nitriles. rsc.org
X-ray Diffraction Analysis of Crystalline Derivatives and Conformational Preference
X-ray diffraction analysis of a suitable single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. scispace.com While no X-ray crystal structure for this compound itself is readily available in the searched literature, analysis of crystalline derivatives can offer insights into conformational preferences, such as the torsion angles of the phenyl rings and the orientation of the allyl group. nih.govmdpi.com Such studies would precisely determine bond lengths, bond angles, and intermolecular interactions, like π-π stacking of the phenyl rings, which govern the crystal packing. nih.gov
Computational Chemistry and Theoretical Insights into 2,2 Diphenylpent 4 Enenitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, providing a foundational understanding of molecular properties by solving, or approximating solutions to, the Schrödinger equation. ntnu.no These methods are used to determine the geometric and electronic structures of molecules like 2,2-diphenylpent-4-enenitrile.
Geometry optimization is the process of finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. ntnu.no This is a critical first step in most computational studies, as the molecular geometry influences all other chemical and physical properties.
For a molecule like this compound, methods such as Density Functional Theory (DFT) and ab initio calculations are employed. DFT methods, particularly those using hybrid functionals like B3LYP, have become a standard due to their balance of computational cost and accuracy. arxiv.orgchimia.ch Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. ntnu.no
The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found where the net forces on all atoms are zero. arxiv.org A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and not a saddle point (i.e., a transition state). nsf.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. libretexts.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile). libretexts.org
The energy and spatial distribution of these orbitals in this compound dictate its reactivity. The HOMO is expected to be localized primarily on the electron-rich regions, such as the π-systems of the two phenyl rings and the allyl group's C=C double bond. The LUMO, conversely, is likely centered around the electron-withdrawing nitrile (-C≡N) group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. malayajournal.org From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, as shown in the illustrative table below.
Table 1: Illustrative Quantum Chemical Parameters for this compound This table presents exemplary data typical of a DFT analysis to illustrate the concepts. Actual values would require specific, dedicated calculations.
| Parameter | Formula | Illustrative Value | Description |
| EHOMO | - | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | - | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Indicates chemical reactivity and kinetic stability. malayajournal.org |
| Ionization Potential (I) | -EHOMO | 6.5 eV | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.8 eV | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 eV | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.175 eV⁻¹ | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |
| Electrophilicity Index (ω) | μ² / (2η) | 2.34 eV | A measure of the energy lowering of a molecule when it accepts electrons. |
Conformational analysis involves identifying all the stable spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, multiple conformers can exist due to rotation around single bonds. The key rotatable bonds are the C-C bond connecting the quaternary carbon to the allyl group and the C-C bonds linking the phenyl rings to the main structure.
Computational methods can systematically explore the potential energy surface by rotating these bonds and performing geometry optimization at each step to find the local energy minima. This process reveals the most stable conformers—those with the lowest relative energy—which are the most likely to be populated at a given temperature. Understanding the conformational landscape is vital as the reactivity and spectroscopic properties of a molecule can depend on its specific conformation.
Table 2: Illustrative Conformational Analysis of this compound This table provides a hypothetical example of the results from a conformational search, showing the relative stability of different conformers.
| Conformer | Dihedral Angle (N-C-C-Callyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | ~60° (gauche) | 0.00 | 72.9 |
| B | ~180° (anti) | 0.95 | 16.5 |
| C | ~-60° (gauche) | 0.25 | 10.6 |
Computational Modeling of Reaction Mechanisms
Beyond static properties, computational chemistry is instrumental in elucidating the pathways of chemical reactions. By modeling reactants, products, and the high-energy species that connect them, researchers can map out the entire reaction mechanism.
A reaction mechanism describes the sequence of elementary steps by which a chemical change occurs. The key to modeling this sequence is the identification of transition states (TS). A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom (a first-order saddle point). fossee.in Locating these unstable structures is a challenging but essential computational task. github.io
Algorithms like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or methods employing a "best guess" geometry (TS guess) are used to find the transition state structure. github.io Once a candidate TS is located, a frequency calculation is performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., a bond breaking or forming).
To confirm that a transition state connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. github.io This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions, ensuring it leads to the correct species on the potential energy surface. github.io
For this compound, this methodology can be applied to understand reactions such as its decyanation by lithium aluminum hydride. Computational studies on the closely related 2,2-diphenylpropionitrile (B1294319) suggest an addition-elimination mechanism where the hydride adds to the nitrile, followed by C-CN bond cleavage. d-nb.infobeilstein-journals.org The stability of the resulting carbanion, enhanced by the two phenyl groups, facilitates this cleavage. d-nb.info Similarly, DFT studies have been used to investigate the mechanisms of titanium-catalyzed hydroamination of alkenes, evaluating competing pathways such as [2+2] cycloaddition versus alkene insertion into a Ti-N bond. nih.govuol.de
Once the critical points on the potential energy surface (reactants, transition states, and products) are located and their energies calculated, key thermodynamic and kinetic parameters can be predicted.
These calculations provide quantitative insights that can explain experimental observations, predict the outcome of unknown reactions, and guide the optimization of reaction conditions.
Table 3: Illustrative Predicted Energy Profile for a Reaction Step This table shows a hypothetical energy profile for the initial hydride attack on this compound during decyanation, as would be predicted by DFT calculations.
| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |
| Reactants | This compound + [AlH₄]⁻ | 0.0 | 0.0 |
| Transition State (TS) | Hydride addition to nitrile carbon | +15.2 | +16.5 (ΔG‡) |
| Intermediate | Iminyl anion adduct | -5.8 | -4.7 |
In Silico Spectroscopic Property Prediction and Validation
Computational chemistry offers powerful tools for predicting spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, in silico methods can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions, when compared with experimental data, can validate the computed models and provide a deeper understanding of the molecule's structure and electronic environment.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable computational tool for structure elucidation and verification. spectrabase.comualberta.ca Various software packages and web-based predictors use empirical models, density functional theory (DFT), or machine learning algorithms to estimate chemical shifts. ualberta.caliverpool.ac.uk For this compound, a hypothetical prediction can be constructed by analyzing its constituent structural fragments: the diphenylmethyl moiety, the quaternary carbon, and the pent-4-enenitrile chain.
Theoretical ¹³C and ¹H NMR Chemical Shifts:
Due to the absence of specific experimental and computational studies on this compound in the searched literature, a hypothetical table of predicted chemical shifts is presented below. These values are estimated based on typical chemical shift ranges for similar structural motifs. pdx.eduacs.org For instance, the chemical shifts for the diphenylacetonitrile (B117805) core can be approximated from data on 2,2-diphenylacetonitrile. chemscene.comchemicalbook.comthieme-connect.com The signals for the pent-4-enenitrile portion can be estimated from data for compounds like pent-4-enenitrile and considering the substituent effects. spectrabase.comnih.gov
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Notes |
| C1 (C≡N) | ~120 | - | The nitrile carbon chemical shift is influenced by conjugation and substituents. mdpi.com |
| C2 (Quaternary) | ~50 | - | Shielded by two phenyl groups and the alkyl chain. |
| C3 (-CH₂-) | ~35 | ~2.5 | Alpha to the quaternary carbon and beta to the double bond. |
| C4 (=CH-) | ~135 | ~5.8 | Vinylic proton, deshielded. |
| C5 (=CH₂) | ~118 | ~5.1 | Terminal vinylic protons, typically appear as a multiplet. |
| C-ipso (Phenyl) | ~140 | - | Aromatic carbon attached to the quaternary center. |
| C-ortho (Phenyl) | ~128 | ~7.4 | Aromatic protons in the ortho position. |
| C-meta (Phenyl) | ~129 | ~7.3 | Aromatic protons in the meta position. |
| C-para (Phenyl) | ~127 | ~7.2 | Aromatic protons in the para position. |
These are estimated values and would require actual computational studies (e.g., using DFT with a suitable basis set and solvent model) for accurate prediction.
Comparison with experimental data would be crucial for validating the chosen computational model. Discrepancies between predicted and experimental shifts can point to specific intramolecular interactions or conformational effects not fully captured by the model. For example, the rotation of the phenyl groups can significantly influence the magnetic environment of nearby protons and carbons. cdnsciencepub.com
Vibrational Frequency Calculations for IR Spectral Assignment
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups in a molecule. Computational methods, such as DFT, can calculate the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental IR spectra. arastirmax.comvasp.at For a molecule like this compound, which has 28 atoms, there would be 3N-6 = 3(28)-6 = 78 fundamental vibrational modes. libretexts.org
The most characteristic vibrational modes for this compound would be:
C≡N stretch: The nitrile group typically exhibits a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. The exact position can be influenced by the electronic effects of the attached diphenylmethyl group. nih.govacs.org
C=C stretch: The alkene double bond of the pentenyl group would show a stretching vibration around 1640 cm⁻¹.
Aromatic C=C stretches: The phenyl groups will have characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
=C-H and C-H stretches: The vinylic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic and aliphatic C-H stretches are typically found in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.
=C-H bends (out-of-plane): These are often strong bands in the 650-1000 cm⁻¹ region and are characteristic of the substitution pattern of the alkene and aromatic rings.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Vinylic =C-H Stretch | 3080-3050 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Nitrile C≡N Stretch | 2260-2220 | Medium, Sharp |
| Alkene C=C Stretch | ~1640 | Medium to Weak |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| CH₂ Bend (Scissoring) | ~1465 | Medium |
| =C-H Bend (Out-of-plane) | 1000-650 | Strong |
These predictions are based on typical group frequencies. Accurate values would be obtained from a computational frequency analysis, which would also provide the corresponding IR intensities. researchgate.net
The calculated vibrational spectrum can be visualized and compared directly with an experimental IR spectrum. This comparison helps in assigning the observed absorption bands to specific molecular motions, which can sometimes be ambiguous from experimental data alone.
Molecular Dynamics Simulations for Investigating Solvent Effects and Dynamic Behavior in Solution
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. researchgate.netmdpi.com For this compound, MD simulations can offer valuable insights into its conformational dynamics and interactions with different solvent environments.
An MD simulation would model the molecule and a surrounding solvent box, calculating the forces between all atoms and integrating Newton's equations of motion over time. analis.com.my This would generate a trajectory of atomic positions, revealing how the molecule moves and flexes in solution.
Key areas of investigation for this compound using MD simulations would include:
Conformational Flexibility: The molecule possesses several rotatable bonds, including the two C-C bonds connecting the phenyl groups to the quaternary carbon and the C-C bonds of the pentenenitrile chain. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. cdnsciencepub.com
Solvent Effects: By running simulations in different solvents (e.g., a polar protic solvent like ethanol, a polar aprotic solvent like acetonitrile, and a nonpolar solvent like toluene), one can investigate how the solvent influences the conformational preferences. For example, polar solvents might stabilize conformations with a larger dipole moment. researchgate.net
Hydration/Solvation Structure: MD simulations can reveal the structure of the solvent molecules around the solute. For instance, it can show how water molecules might form hydrogen bonds with the nitrogen atom of the nitrile group or interact with the π-systems of the phenyl rings. analis.com.my
Dynamic Properties: Properties such as the radius of gyration can be calculated from the simulation trajectory to quantify the compactness of the molecule over time. Diffusion coefficients can also be estimated, providing information about the molecule's mobility in the solvent. researchgate.net
Table 3: Potential Parameters for Investigation in MD Simulations of this compound
| Parameter | Description | Insights Gained |
| Dihedral Angle Distributions | Torsional angles of the phenyl groups and the pentenyl chain. | Preferred conformations and rotational freedom. |
| Radial Distribution Functions (RDFs) | Probability of finding solvent atoms at a certain distance from solute atoms (e.g., nitrile N). | Solvation shell structure and specific interactions like hydrogen bonding. |
| Root Mean Square Deviation (RMSD) | Measure of the average distance between the atoms of superimposed structures over time. | Conformational stability and structural fluctuations. |
| Radius of Gyration (Rg) | A measure of the overall size and shape of the molecule. | Changes in molecular compactness in different solvents. |
The insights from MD simulations are crucial for understanding how the molecule behaves in a realistic solution environment, which is often the medium for chemical reactions and biological interactions.
Synthetic Applications and Functional Analogues in Advanced Synthesis
Role as a Key Intermediate in the Synthesis of Complex Natural Products and Their Analogues
The unique substitution pattern of 2,2-diphenylpent-4-enenitrile makes it a valuable starting point for the synthesis of intricate molecular architectures, including those found in biologically active natural products and their synthetic analogues.
Precursor to α-Phenyloxiranepropanenitrile and Derivatives (e.g., CC-1065 and its analogues)
While the related mono-phenyl compound, 2-phenyl-4-pentenenitrile, is a known intermediate in the synthesis of α-phenyloxiranepropanenitrile, a precursor for the potent antitumor antibiotic CC-1065 and its analogues, research data explicitly linking this compound to this specific pathway was not found in the reviewed literature. najah.edunih.govnih.govrsc.org The synthesis of CC-1065 analogues typically involves the construction of a cyclopropapyrroloindole (CPI) core, and precursors are carefully chosen to match the natural product's structure. nih.govnih.govrsc.org
Utility in the Synthesis of Bioactive Compounds (e.g., Antiviral Agents via related carboxylic acids)
The this compound scaffold serves as a direct precursor to related carboxylic acids, which have been explored for the synthesis of novel antiviral agents. The nitrile group can be hydrolyzed to a carboxylic acid, which is then further functionalized. A patent describes the synthesis of 2,2-diphenylpent-4-enoic acid and its subsequent conversion into aminoethyl ester derivatives designed for antiviral applications. google.com
The synthesis begins with the deprotonation of diphenylacetic acid using n-butyl lithium to form a dianion, which is then alkylated with allyl bromide (3-bromopropene) to yield 2,2-diphenylpent-4-enoic acid. google.com This acid is then converted to an acid chloride using thionyl chloride, followed by esterification with various amino alcohols to produce the final compounds. google.com These derivatives are investigated for their potential to inhibit viral replication, such as that of the influenza virus. google.comnih.govmdpi.comnih.govactanaturae.ru
| Step | Reagents & Conditions | Product | Yield | Reference |
| 1. Alkylation | 1. Diphenylacetic acid, n-butyl lithium, THF, -78°C 2. 3-Bromopropene, -78°C to room temp. | 2,2-Diphenylpent-4-enoic acid | 80% | google.com |
| 2. Esterification | 1. Thionyl chloride, reflux 2. N-benzyl-N-ethylethanolamine, pyridine, DMF, room temp. | 2-(N-benzyl-N-ethylamino)ethyl 2,2-diphenylpent-4-enoate | - | google.com |
| 3. Final Compound | Hydrogenation over Palladium on carbon, methanol | 2-Ethylamino-ethyl 2,2-diphenylvalerate | 65% (from ester) | google.com |
Derivatization Strategies for the Construction of Diverse Organic Scaffolds and Heterocycles
The dual reactivity of the alkene and nitrile functional groups in this compound allows for a multitude of derivatization strategies, enabling the construction of a wide array of organic scaffolds and particularly nitrogen-containing heterocycles. nih.govmdpi.comorganic-chemistry.orgorganic-chemistry.org
One key strategy involves the intramolecular cyclization of derivatives. For instance, after reduction of the nitrile to a primary amine and protection, the resulting bis-homoallylic amine can undergo an enantioselective intramolecular aza-Michael reaction to construct substituted pyrrolidines, which are important scaffolds in medicinal chemistry. whiterose.ac.ukresearchgate.net
Other transformations targeting the functional groups include:
Decyanation: Treatment with lithium aluminium hydride has been shown to effect decyanation (removal of the -CN group) to a greater extent than reduction to the corresponding amine, yielding 2,2-diphenylpent-4-ene. researchgate.netresearchgate.net This provides a route to hydrocarbon scaffolds while leveraging the nitrile as a temporary activating group.
Alkene Reduction: Standard hydrogenation methods can selectively reduce the terminal double bond to afford 2,2-diphenylpentanenitrile, providing access to saturated derivatives. organic-chemistry.org
Cycloadditions: The nitrile group itself can potentially participate in cycloaddition reactions with reagents like azides or alkynes to form various five-membered heterocycles, a common strategy in heterocyclic synthesis. researchgate.net
Cyclization to Bicyclic Systems: The amine derived from the reduction of this compound is a β,β-diphenyl δ,ε-unsaturated alkylamine. Such compounds have been shown to cyclize upon treatment with bromine and a base to form 1-azabicyclo[3.1.0]hexane systems, a valuable and complex heterocyclic scaffold. researchgate.net
Strategies for Asymmetric Synthesis of Chiral Derivatives and Enantioselective Transformations
Although this compound itself is achiral, its strategic functionalization allows for the creation of chiral centers, and numerous enantioselective methods can be applied to its derivatives. libretexts.orgyork.ac.uk
A prominent example is the substrate-controlled asymmetric cyclization of N-protected amines derived from the title compound. whiterose.ac.ukmdpi.com An intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, can lead to the formation of chiral 2,2-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk This highlights a strategy where the inherent structure of the substrate guides the stereochemical outcome of the reaction.
Further strategies for enantioselective transformations on related scaffolds have been reported, suggesting potential applications:
Catalytic Asymmetric Cyclization: The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, can be rendered asymmetric. thieme-connect.com A related substrate, 2-benzyliden-3-oxo-4,5-diphenylpent-4-enoic acid ethyl ester, undergoes an iron- or cobalt-catalyzed asymmetric Nazarov cyclization using a chiral pybox ligand to yield chiral cyclopentenones with high enantiomeric excess (up to 83% ee). thieme-connect.com This demonstrates the feasibility of using chiral transition metal catalysts to control the stereochemistry of cyclizations in similar systems.
Chiral Reagents and Auxiliaries: The use of chiral reagents, such as in borane-mediated reductions or allylborations, or the temporary attachment of a chiral auxiliary are well-established methods for inducing chirality. york.ac.uk For example, an enantioselective [2+2] photocycloaddition between an alkene and a cyclic enone can be achieved with high enantioselectivity using a chiral Lewis acid complex. nih.gov Such approaches could be adapted for reactions involving the alkene moiety of this compound.
| Reaction Type | Substrate/Analogue | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric aza-Michael Cyclization | Cbz-protected bis-homoallylic amine (derived from this compound) | Chiral Phosphoric Acid | Chiral Pyrrolidine (B122466) | High | whiterose.ac.ukresearchgate.net |
| Asymmetric Nazarov Cyclization | 2-Benzyliden-3-oxo-4,5-diphenylpent-4-enoic acid ethyl ester | Fe(ClO₄)₂ / (S,S)-tb-pybox | Chiral Cyclopentenone | 83% ee | thieme-connect.com |
Exploration of this compound in Advanced Materials Chemistry (e.g., as a monomer in polymer synthesis)
While direct reports on the polymerization of this compound are scarce in the literature, its molecular structure contains functionalities that suggest potential as a monomer in polymer synthesis. msu.edugoogle.combldpharm.com The presence of a terminal alkene allows for chain-growth polymerization, and the gem-diphenyl and nitrile groups can significantly influence polymerizability and the properties of the resulting material. nih.govresearchgate.netrsc.org
Potential Polymerization Pathways:
Anionic Polymerization: Monomers featuring anion-stabilizing substituents, such as phenyl and cyano groups, are often excellent substrates for anionic polymerization. msu.edu The structure of this compound, with a nitrile and two phenyl groups attached to the same carbon alpha to the double bond, would effectively stabilize a carbanionic active center. This makes it a promising, though sterically hindered, candidate for this type of polymerization.
Radical Polymerization: Free-radical polymerization is a common method for polymerizing vinyl monomers. google.com The terminal alkene in this compound could potentially undergo radical addition to form a polymer chain.
Coordination Polymerization: The nitrile group could potentially coordinate to metal centers, opening possibilities for creating coordination polymers or for use in metal-catalyzed polymerization reactions.
Analogous unsaturated compounds are utilized in polymer chemistry. For example, 2-ethylpent-4-enoic acid is used as a monomer for producing acrylic resins and polymer blends. Furthermore, research into the polymerization of other sterically demanding gem-disubstituted alkenes, such as gem-diborylalkenes, demonstrates that such structures can be successfully incorporated into polymers via methods like Ring-Opening Metathesis Polymerization (ROMP), suggesting that with the right catalytic system, the steric bulk of this compound might be overcome. nih.gov The resulting polymers, containing bulky diphenylnitrile pendent groups, could exhibit unique thermal and mechanical properties. mdpi.com
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Transformations for 2,2-Diphenylpent-4-enenitrile
The presence of two distinct functional groups—a nitrile and an alkene—in this compound offers a rich playground for novel catalytic transformations. However, the steric hindrance imposed by the gem-diphenyl group presents a considerable challenge that has, to date, limited its exploration in advanced catalysis. Future research is expected to focus on overcoming this steric barrier by developing highly active and selective catalyst systems.
Promising areas of investigation include:
Catalytic Hydrofunctionalization: Reactions such as hydroamination, hydroboration, and hydrosilylation, which add new functionality across the terminal double bond, are of primary interest. While the hydroamination of the corresponding primary amine (2,2-diphenylpent-4-en-1-amine) has been studied to form pyrrolidine (B122466) rings using iridium and iron catalysts, the direct hydrofunctionalization of the nitrile itself remains a frontier. nih.govrsc.orgresearchgate.net Research into cobalt- and rhodium-catalyzed hydroboration of 1,3-dienes has demonstrated high control over regioselectivity (1,2- vs. 1,4-addition), providing a blueprint for potential application to the 1,4-enyne system of this compound. nih.govnih.gov
Olefin Metathesis: The development of highly robust second-generation ruthenium and molybdenum metathesis catalysts now enables reactions on sterically hindered olefins. sigmaaldrich.cnnih.gov These catalysts could potentially be employed for ring-closing metathesis (RCM) if a second alkene is introduced into the molecule, or for cross-metathesis with other olefins to generate more complex structures. The key challenge will be to achieve catalytic turnover despite the congested quaternary center adjacent to the alkene. nih.gov
C-H Functionalization: Modern transition-metal catalysis offers powerful tools for the selective activation and functionalization of otherwise inert C-H bonds. sigmaaldrich.com The two phenyl rings on this compound contain multiple C(sp²)-H bonds that could be targeted for ortho-functionalization using palladium, rhodium, or iron catalysts, potentially guided by the nitrile group. u-tokyo.ac.jprsc.orgmdpi.com Such strategies would enable the rapid construction of complex polycyclic or functionalized aromatic scaffolds from a simple precursor.
| Catalytic Transformation | Relevant Catalyst Systems for Analogous Compounds | Potential Application to this compound | Research Focus |
| Intramolecular Hydroamination | [Ir(COD)Cl]₂, β-diketiminato iron(II) complexes nih.govresearchgate.net | Cyclization of the corresponding amine derivative to form pyrrolidines. | Developing enantioselective variants and expanding substrate scope. |
| Hydroboration of Dienes | (dppp)CoCl₂, [(PHOX)CoX₂] with NaBARF activator nih.gov | Regioselective borylation of the alkene moiety. | Controlling 1,2- versus 1,4-addition to the enyne system. |
| Olefin Metathesis | Schrock (Mo-based) and Grubbs (Ru-based) catalysts sigmaaldrich.cnnih.gov | Cross-metathesis with other alkenes; RCM of derivatives. | Overcoming steric hindrance from the gem-diphenyl group. |
| C-H Functionalization | Pd(OAc)₂, [RhCp*Cl₂]₂ u-tokyo.ac.jprsc.org | Directed functionalization of the phenyl rings. | Achieving high regioselectivity (ortho vs. meta/para). |
Enhanced Chemo- and Regioselectivity in Complex Reaction Environments
A central challenge in the chemistry of this compound is achieving selective transformations in the presence of its two reactive sites. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity involves the preference for reaction at a specific position. researchgate.netunimi.it
Future research will likely pursue the following goals:
Alkene-Selective Reactions: Developing catalysts that exclusively target the terminal alkene while leaving the nitrile group untouched is a key objective. For instance, catalytic epoxidation using manganese catalysts or nitrogen oxides can convert the alkene to an epoxide, a versatile synthetic intermediate. acs.orgnih.gov Similarly, selective hydrogenation of the alkene could be achieved using nickel nanoparticle catalysts, which have shown efficacy for hindered olefins while being tolerant of nitrile groups under specific conditions. uni-regensburg.de
Nitrile-Selective Reactions: Conversely, methods that activate only the nitrile group are highly valuable. Bio-inspired ruthenium complexes have been shown to catalyze the hydration of nitriles to amides under neutral conditions. rsc.org Furthermore, various catalytic systems exist for the reduction of nitriles to primary amines. The challenge is to perform these reactions without affecting the alkene.
Regiocontrolled Hydrofunctionalization: For reactions that involve the conjugated system, such as the addition of nucleophiles, controlling the regioselectivity (e.g., 1,2- vs. 1,4-addition) is critical. Studies on the hydrofunctionalization of 1,3-dienes have shown that the choice of catalyst and reaction conditions can steer the reaction towards either the 1,2- or 1,4-adduct. nih.govnih.govresearchgate.net Applying these principles could allow for the selective formation of either allylic or homoallylic functionalized products from this compound.
| Reaction Type | Reagent/Catalyst System | Target Selectivity | Reference |
| Nitrile Hydration | Bio-inspired Ru(II) complexes | Chemoselective for Nitrile | rsc.org |
| Conjugate Reduction | Cu(OAc)₂ / Josiphos ligand | Chemoselective for Alkene | organic-chemistry.org |
| Epoxidation | Mn-catalyst / Peracetic acid | Chemoselective for Alkene | nih.gov |
| Hydroarylation of Dienes | Phosphoric acid / HFIP | Regioselective (1,2-addition) | nih.gov |
| Trifluoromethylarylation | Photoredox catalysis / HFIP | Regioselective (1,4-addition) | nih.gov |
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly guiding synthetic route design, and this compound is a candidate for integration into more sustainable methodologies. acs.org Flow chemistry, in particular, offers significant advantages for enhancing the safety, efficiency, and scalability of chemical processes. researchgate.netthieme-connect.de
Flow Chemistry for Synthesis and Functionalization: The synthesis of nitriles and the functionalization of alkenes have been successfully translated to continuous flow processes. rsc.orgresearchgate.netchemrxiv.org Flow reactors provide superior heat and mass transfer, allowing for precise control over highly exothermic or fast reactions. nih.gov This would be particularly beneficial for reactions involving this compound, potentially enabling the use of reaction conditions that are unsafe or difficult to control in traditional batch reactors. researchgate.net Cyanide-free syntheses of nitriles using precursors like p-tosylmethyl isocyanide (TosMIC) have been demonstrated in flow, offering a safer alternative to traditional methods. rsc.org
Sustainable Catalysis: Future efforts will likely focus on replacing stoichiometric reagents with catalytic, environmentally benign alternatives. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, zinc) and the development of recyclable catalyst systems. researchgate.netresearchgate.net
Biocatalysis and Electrosynthesis: Emerging technologies like biocatalysis and electrochemistry represent the next frontier in sustainable synthesis. Aldoxime dehydratases, for example, enable the cyanide-free synthesis of nitriles from renewable feedstocks under mild, aqueous conditions. mdpi.com Electrophotochemical methods have also been developed for the synthesis of alkylnitriles from simple carboxylic acids, avoiding harsh chemical oxidants. beilstein-journals.org Adapting such bio-inspired or electrochemical routes for the synthesis of this compound or its derivatives is a promising long-term goal. chemrxiv.org
Exploration of Bio-Inspired or Material Interface Applications of its Derivatives
The true potential of this compound lies in the diverse applications of its derivatives. By functionalizing the alkene or nitrile moieties, a wide array of complex molecules with potential utility in medicine and materials science can be accessed.
Pharmaceutical and Agrochemical Scaffolds: The reduction of the nitrile group yields the primary amine, 2,2-diphenylpent-4-en-1-amine. This derivative is a key precursor for synthesizing substituted pyrrolidines via intramolecular hydroamination. nih.govrsc.org Pyrrolidine rings are privileged structures found in numerous pharmaceuticals. Furthermore, the nitrile group itself is a common feature in many bioactive compounds and can serve as a precursor to other functional groups like amides and carboxylic acids. beilstein-journals.orgnih.gov A patent has been filed for related (5,5-diphenyl-pent-4-enyl)-benzylamine derivatives, underscoring the pharmaceutical interest in this molecular core. google.com
Materials Science Applications: The decyanation of this compound would yield 1,1-diphenylpenta-1,4-diene. While this specific compound is not extensively studied, related conjugated dienes like (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one are known for their photochemical properties and potential use as dyes or in materials science due to their extended π-conjugation. cymitquimica.combldpharm.com Derivatives of 1,5-diphenylpenta-1,4-dien-3-one (B3434637) are also being explored for their potential biological activities. This suggests that the diene backbone of this compound could be a valuable component in the design of new organic electronic materials or functional polymers.
Bio-Inspired and Interface Applications: The surface functionalization of materials is a rapidly growing field. Derivatives of this compound could be used to modify the surfaces of biomedical scaffolds. For example, hydrolysis of the nitrile to a carboxylic acid or amide on a polymer surface can increase its hydrophilicity, promoting better integration with biological tissues. mdpi.com Furthermore, the development of bio-inspired catalytic systems that mimic metalloenzymes could lead to new, highly selective transformations of the nitrile group under biologically compatible conditions. rsc.org
Q & A
Basic: What are the optimal synthetic routes for preparing 2,2-diphenylpent-4-enenitrile, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis of this compound (CAS: Not explicitly provided) is achieved via a two-step process involving lithiation and alkylation. A validated method involves:
- Step 1: Generation of LDA (lithium diisopropylamide) in situ from n-BuLi (2.5 M in hexanes) and diisopropylamine in THF at −78°C.
- Step 2: Addition of 2,2-diphenylacetonitrile to the LDA solution, followed by allyl bromide (2 equivalents) after 2 hours. The mixture is warmed to room temperature overnight, quenched with HCl, and purified via Kugelrohr distillation (0.2 mbar, 170°C) to yield 91% product .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | −78°C (lithiation step) | Prevents side reactions |
| Solvent | THF | Stabilizes intermediates |
| Purification Method | Kugelrohr distillation | Ensures high purity |
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze H and C NMR spectra to confirm the presence of allyl protons (~5–6 ppm), nitrile carbon (~120 ppm), and aromatic protons (7–8 ppm).
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (calculated for CHN: 233.12 g/mol).
- Gas Chromatography (GC): Monitor purity using GC with a non-polar column (e.g., DB-5) to detect residual solvents or byproducts .
Advanced: Why does this compound resist reductive decyanation with LiAlH4_44, unlike structurally similar nitriles?
Answer:
Reductive decyanation typically proceeds via hydride attack on the nitrile group, forming a carbanion intermediate. However, this compound shows no decyanation under LiAlH/EtO conditions (unrelated compounds like 2,2,4-triphenylpent-3-enenitrile yield decyanated products). This anomaly is attributed to:
- Steric Hindrance: Bulky diphenyl groups impede hydride access to the nitrile.
- Carbanion Destabilization: The allyl substituent may destabilize the carbanion intermediate, disfavoring elimination .
Comparative Reaction Outcomes:
| Nitrile Structure | Decyanation Observed? | Proposed Reason |
|---|---|---|
| This compound | No | Steric hindrance |
| 2,2,4-Triphenylpent-3-enenitrile | Yes | Stabilized carbanion |
Advanced: How can computational methods elucidate the electronic and steric effects influencing this compound’s reactivity?
Answer:
Density Functional Theory (DFT) calculations can model:
- Electrostatic Potential Maps: Visualize electron density around the nitrile group to predict nucleophilic attack sites.
- Transition-State Analysis: Compare energy barriers for decyanation pathways in analogous nitriles.
- Steric Maps: Quantify substituent bulk using parameters like Tolman’s cone angle .
Methodological Workflow:
Optimize geometries using B3LYP/6-31G(d).
Calculate Gibbs free energy for reaction pathways.
Validate with experimental kinetics from literature.
Basic: What are the practical considerations for scaling up the synthesis of this compound in academic labs?
Answer:
Key scalability factors include:
- Solvent Choice: Use THF for its balance of polarity and boiling point.
- Temperature Control: Maintain −78°C via dry ice/acetone baths to ensure regioselectivity.
- Workup Protocol: Acidic quench (2 N HCl) followed by ether extraction minimizes emulsion formation.
- Purification: Kugelrohr distillation is preferred over column chromatography for time efficiency .
Advanced: How do contradictions in reported reaction outcomes (e.g., decyanation resistance) inform mechanistic hypotheses?
Answer:
Discrepancies between this compound and other nitriles highlight the role of substituent effects. Researchers should:
Vary Substituents: Synthesize analogs with smaller aryl groups (e.g., 2-phenyl) to test steric hypotheses.
Isotopic Labeling: Use N-labeled nitriles to track reaction pathways via N NMR.
Kinetic Studies: Compare reaction rates under controlled conditions to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
